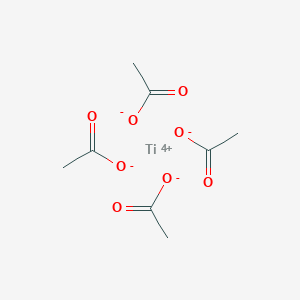

Titanium(4+) acetate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

13057-42-6 |

|---|---|

Molecular Formula |

C2H4O2Ti |

Molecular Weight |

107.92 g/mol |

IUPAC Name |

acetic acid;titanium |

InChI |

InChI=1S/C2H4O2.Ti/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

XRWIKYCAKUSCOB-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ti+4] |

Canonical SMILES |

CC(=O)O.[Ti] |

Other CAS No. |

13057-42-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Titanium(IV) Acetate from Titanium Alkoxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of titanium(IV) acetate from titanium alkoxides. It details the underlying chemical principles, offers specific experimental protocols, and presents quantitative data for the synthesis of this important precursor material. The document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development who require a thorough understanding of the preparation and properties of titanium(IV) acetate.

Introduction

Titanium(IV) acetate, also known as titanium tetraacetate, is a coordination complex with the chemical formula Ti(C₂H₃O₂)₄. While its definitive crystallographic structure remains to be fully elucidated, it is recognized as a valuable precursor in various chemical processes. The synthesis of titanium(IV) acetate and related oxo-acetate complexes from titanium alkoxides is a common and versatile method. This route is particularly favored in sol-gel processes for the production of titanium dioxide materials and in the formation of ferroelectric thin films. The reaction typically involves the displacement of alkoxide ligands (-OR) from the titanium center by acetate groups from acetic acid or acetic anhydride. This process of ligand exchange and in-situ esterification allows for the modification of the titanium precursor, controlling its reactivity, particularly towards hydrolysis and condensation.

General Reaction Pathway

The fundamental reaction for the synthesis of titanium(IV) acetate from a titanium alkoxide involves the reaction of the alkoxide with an acetylating agent, typically acetic acid or acetic anhydride. The general reaction can be represented as follows:

Ti(OR)₄ + 4 CH₃COOH → Ti(OCOCH₃)₄ + 4 ROH or Ti(OR)₄ + 4 (CH₃CO)₂O → Ti(OCOCH₃)₄ + 4 CH₃COOR

Where R represents an alkyl group (e.g., isopropyl, n-butyl, ethyl).

The reaction proceeds through a stepwise substitution of the alkoxide groups with acetate groups. The use of acetic acid as the acetylating agent also produces the corresponding alcohol as a byproduct. When acetic anhydride is used, the byproduct is the corresponding alkyl acetate. The reaction equilibrium and the final product composition can be influenced by the stoichiometry of the reactants, the reaction temperature, and the removal of byproducts.

// Nodes Alkoxide [label="Titanium (IV) Alkoxide\nTi(OR)₄", fillcolor="#F1F3F4"]; AcetateSource [label="Acetylating Agent\n(Acetic Acid or Acetic Anhydride)", fillcolor="#F1F3F4"]; Intermediate [label="Titanium Alkoxy-Acetate\nTi(OR)₄₋ₓ(OAc)ₓ", fillcolor="#F1F3F4"]; Product [label="Titanium (IV) Acetate\nTi(OAc)₄", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproducts\n(Alcohol or Alkyl Acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Alkoxide -> Intermediate [label="Ligand Exchange"]; AcetateSource -> Intermediate; Intermediate -> Product [label="Further Ligand Exchange"]; Intermediate -> Byproduct; } dot Figure 1: General workflow for the synthesis of titanium(IV) acetate from titanium alkoxides.

Experimental Protocols

Detailed experimental procedures for the synthesis of titanium(IV) acetate and its derivatives are crucial for reproducible results. Below are protocols derived from scientific literature for the reaction of different titanium alkoxides with acetylating agents.

Synthesis from Titanium (IV) Isopropoxide and Acetic Acid

The reaction between titanium(IV) isopropoxide and acetic acid is a widely studied system, often used to control the hydrolysis and condensation rates in the sol-gel synthesis of titanium dioxide.[1][2] When a 1:1 molar ratio of titanium isopropoxide to acetic acid is used, a stable complex, Ti(OCOCH₃)(O-i-Pr)₂, is formed where the acetate ligand acts as a bidentate ligand.[2][3] To achieve full substitution to titanium(IV) acetate, an excess of the acetylating agent and removal of the isopropanol byproduct are necessary.

Experimental Protocol:

-

To a solution of titanium(IV) isopropoxide (1 mole) in a suitable anhydrous solvent (e.g., toluene, cyclohexane), add a stoichiometric excess of glacial acetic acid (at least 4 moles).

-

The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

The reaction can be carried out at room temperature, although gentle heating (e.g., 40-60 °C) can accelerate the ligand exchange.

-

The isopropanol byproduct can be removed by azeotropic distillation with the solvent to drive the reaction to completion.

-

After the reaction is complete, the solvent and excess acetic acid are removed under reduced pressure to yield the crude titanium(IV) acetate.

-

Further purification can be achieved by recrystallization from a suitable solvent or by sublimation under high vacuum.

Synthesis from Titanium (IV) n-Butoxide and Acetic Anhydride

The reaction of titanium(IV) n-butoxide with acetic anhydride provides an alternative route to titanium acetate derivatives. This reaction has been reported to yield titanium dibutoxide diacetate when the reactants are heated in cyclohexane.[4][5] To obtain the fully substituted titanium(IV) acetate, a significant excess of acetic anhydride is required.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve titanium(IV) n-butoxide (1 mole) in anhydrous cyclohexane.

-

Add a large excess of acetic anhydride (e.g., 10-20 moles) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours to ensure complete substitution of the butoxide groups.

-

The progress of the reaction can be monitored by observing the formation of butyl acetate.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and excess acetic anhydride are removed under vacuum.

-

The resulting solid, titanium(IV) acetate, can be purified by washing with a non-polar solvent (e.g., hexane) to remove any remaining butyl acetate, followed by drying under vacuum.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of titanium(IV) acetate from different titanium alkoxides. It is important to note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.

| Titanium Alkoxide | Acetylating Agent | Molar Ratio (Alkoxide:Agent) | Solvent | Reaction Conditions | Product | Reported Yield | Reference |

| Titanium (IV) Isopropoxide | Acetic Acid | 1:1 | - | Room Temperature | Ti(OCOCH₃)(O-i-Pr)₂ | - | [2][3] |

| Titanium (IV) n-Butoxide | Acetic Anhydride | Stoichiometric | Cyclohexane | Reflux | Ti(O-n-Bu)₂(OCOCH₃)₂ | - | [4][5] |

Note: Specific yield data for the isolated, pure titanium(IV) acetate is not widely reported in the literature, as these reactions are often used for in-situ preparations.

Characterization of Titanium(IV) Acetate

The characterization of titanium(IV) acetate is essential to confirm its identity and purity. Due to its moisture sensitivity, handling and analysis require anhydrous conditions.

Physical Properties:

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of titanium(IV) acetate is expected to show strong absorption bands corresponding to the carboxylate group. The asymmetric and symmetric stretching vibrations of the C=O bond are characteristic. For bidentate acetate ligands, these bands typically appear around 1542 cm⁻¹ and 1440 cm⁻¹, respectively.[2] The absence of broad O-H stretching bands (around 3200-3600 cm⁻¹) indicates the absence of residual alcohol or water.

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal decomposition of titanium(IV) acetate. The decomposition is expected to occur in multiple steps, with the final product at high temperatures being titanium dioxide (TiO₂). The analysis of the decomposition products at different temperatures can provide insights into the structure and bonding of the acetate complex.[7]

Signaling Pathways and Logical Relationships

The synthesis of titanium(IV) acetate from titanium alkoxides can be visualized as a series of ligand exchange reactions. The following diagram illustrates the logical progression from starting materials to the final product.

// Nodes Start [label="Start: Titanium Alkoxide & Acetylating Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: First Ligand Exchange", fillcolor="#F1F3F4"]; Intermediate1 [label="Intermediate: Ti(OR)₃(OAc)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Second Ligand Exchange", fillcolor="#F1F3F4"]; Intermediate2 [label="Intermediate: Ti(OR)₂(OAc)₂", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Third Ligand Exchange", fillcolor="#F1F3F4"]; Intermediate3 [label="Intermediate: Ti(OR)(OAc)₃", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Step 4: Final Ligand Exchange", fillcolor="#F1F3F4"]; End [label="End Product: Titanium (IV) Acetate\nTi(OAc)₄", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> End; } dot Figure 2: Stepwise ligand exchange in the synthesis of titanium(IV) acetate.

Conclusion

The synthesis of titanium(IV) acetate from titanium alkoxides is a well-established method, particularly valuable for the generation of precursors in materials science applications. While detailed protocols for the isolation of pure titanium(IV) acetate are not extensively documented in readily available literature, the fundamental principles of the reaction are understood. This guide provides a foundational understanding of the synthesis, including general experimental approaches and key characterization considerations. For researchers requiring highly pure, isolated titanium(IV) acetate, further optimization of reaction conditions, including the efficient removal of byproducts and rigorous purification techniques, will be necessary.

References

- 1. quora.com [quora.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Reaction of titanium tetrabutoxide with acetic anhydride and structure analysis of the titanyl organic compound products | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Titanium(IV) acetate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

titanium(IV) acetate chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Titanium(IV) Acetate and Related Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium(IV) acetate, with the nominal formula Ti(C₂H₃O₂)₄, is a pivotal precursor in materials science and catalysis, primarily for the synthesis of titanium dioxide (TiO₂) nanomaterials. Despite its simple formula, its structural chemistry is remarkably complex. A definitive single-crystal X-ray structure of the simple monomeric Ti(OAc)₄ has not been reported, largely due to its propensity to form oligomeric or polymeric oxo-clusters.[1] This guide provides a comprehensive overview of the bonding, structure, and characterization of titanium(IV) acetate and its derivatives. It details the various coordination modes of the acetate ligand, summarizes key quantitative data from spectroscopic and structural analyses, and provides detailed experimental protocols for its synthesis and characterization, making it an essential resource for professionals working with titanium-based compounds.

Introduction

The study of titanium carboxylates dates back to early chemical literature, predating modern structural analysis techniques.[1] Historically, various titanium oxo-acetates were prepared through reactions of titanium alkoxides with acetic acid.[1] Titanium(IV) acetate serves as a critical intermediate in sol-gel processes, where its controlled hydrolysis and condensation lead to the formation of TiO₂ with tunable properties. The acetate ligands play a crucial role in moderating the reactivity of the titanium precursor, preventing rapid, uncontrolled precipitation and enabling the formation of well-defined nanomaterials. Understanding the intricate relationship between the precursor's structure and the final material's properties is paramount for reproducible and targeted synthesis.

Chemical Structure and Bonding

The structural chemistry of titanium(IV) acetate is not defined by a simple monomer but rather by a dynamic interplay of coordination modes and a strong tendency towards the formation of multinuclear oxo-complexes.

The Titanium(IV) Center

The titanium(IV) ion has an electron configuration of [Ar] 3d⁰. Its high positive charge and small ionic radius result in a high charge density, leading to strongly polarizing bonds that have a significant degree of covalent character. Ti(IV) most commonly adopts a six-coordinate, octahedral geometry, although five-coordinate trigonal bipyramidal geometries are also observed in some complexes.[2]

Coordination Modes of the Acetate Ligand

The carboxylate group of the acetate ligand is a versatile coordinating agent, capable of binding to the titanium center in several distinct modes. The specific binding mode is influenced by factors such as steric hindrance, solvent, and the stoichiometry of the reactants.[3] The primary coordination modes are:

-

Monodentate: The acetate ligand binds through a single oxygen atom.

-

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same titanium center, forming a stable six-membered ring. This mode is a strong stabilizing factor for many complexes.[3]

-

Bridging Bidentate: The carboxylate group links two different titanium centers, a crucial motif in the formation of oligomers and clusters.[3][4]

Caption: Coordination modes of the acetate ligand with titanium(IV) centers.

Formation of Titanium-Oxo Clusters (TOCs)

A defining characteristic of titanium acetate chemistry is the formation of multinuclear titanium-oxo clusters (TOCs). These structures are formed via hydrolysis and condensation reactions, where Ti-O-Ti (titanoxane) linkages are created.[3] The water required for hydrolysis can be introduced externally or generated in situ via esterification between acetic acid and the alcohol byproduct of a titanium alkoxide precursor.[3] The resulting complexes often have a core of titanium and oxygen atoms, stabilized on the exterior by acetate and residual alkoxide ligands.[5][6]

Quantitative Data and Characterization

Due to the absence of a single-crystal structure for Ti(OAc)₄, characterization relies heavily on spectroscopic methods and comparison with related, well-defined compounds.

Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopies are powerful tools for probing the coordination environment of the acetate ligands.

-

Infrared (IR) Spectroscopy: The key diagnostic region in the IR spectrum is between 1300 and 1700 cm⁻¹. The separation (Δν) between the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching frequencies of the carboxylate group is indicative of its coordination mode. A larger Δν is associated with a more covalent, monodentate interaction, while a smaller Δν suggests a more ionic, bidentate (chelating or bridging) interaction.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can distinguish between the methyl (-CH₃) and carboxylate (-COO) carbons of the acetate ligand. The chemical shift of the carboxylate carbon can provide insights into its bonding environment. In solution, variable-temperature NMR studies can reveal dynamic exchange processes between different acetate binding sites.[7]

| Parameter | Typical Value / Range | Significance | Reference(s) |

| IR: νₐₛ(COO) (cm⁻¹) | 1530 - 1650 | Asymmetric C-O stretching vibration. | [8] |

| IR: νₛ(COO) (cm⁻¹) | 1400 - 1450 | Symmetric C-O stretching vibration. | [8] |

| IR: Δν (νₐₛ - νₛ) (cm⁻¹) | < 150 cm⁻¹ for bidentate; > 200 cm⁻¹ for monodentate | Indicates the coordination mode of the acetate ligand. | [4] |

| ¹³C NMR: -COO (ppm) | 190 - 194 (for related acac complexes) | Chemical shift of the carboxylate carbon, sensitive to the electronic environment. | [7] |

| ¹³C NMR: -CH₃ (ppm) | 25 - 27 (for related acac complexes) | Chemical shift of the methyl carbon. | [7] |

Table 1: Summary of typical spectroscopic data for titanium-acetate and related complexes.

Structural Data

While direct structural data for Ti(OAc)₄ is unavailable, analysis of related crystallographically characterized titanium-oxo-carboxylate clusters provides typical bond lengths.

| Bond Type | Typical Bond Length (Å) | Context | Reference(s) |

| Ti-O (oxo bridge) | 1.91 - 2.03 | Oxygen atom bridging two or more titanium centers in a cluster core. | [2] |

| Ti-O (acetate) | 2.05 - 2.12 | Oxygen atom from a coordinating acetate ligand. | [2][9] |

| Ti-O (alkoxide) | 1.94 - 2.05 | Oxygen atom from a terminal or bridging alkoxide ligand. | [2] |

Table 2: Typical bond lengths observed in titanium(IV)-oxygen environments from related crystal structures.

Experimental Protocols

The following protocols outline common methods for the synthesis and characterization of acetate-modified titanium precursors, which are central to the study of titanium(IV) acetate chemistry.

Synthesis of Acetate-Modified Titanium Precursor (Sol-Gel Method)

This protocol describes the synthesis of a titanium precursor modified with acetic acid, a common first step in producing TiO₂ nanoparticles.[10]

-

Preparation: In a dry, inert atmosphere (e.g., using a Schlenk line), add 15 mL of glacial acetic acid to 150 mL of anhydrous 2-propanol in a flask equipped with a magnetic stirrer.

-

Precursor Addition: While stirring vigorously, slowly add 5 mL of titanium(IV) isopropoxide (TTIP) dropwise to the acetic acid solution. The molar ratio of TTIP to acetic acid can be adjusted to control the degree of modification. A 1:1 ratio is common.[11]

-

Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The reaction results in the substitution of isopropoxide ligands with acetate ligands, forming a more stable complex.

-

Isolation (Optional): For characterization, the solvent can be removed under reduced pressure to yield the modified precursor as a solid or viscous liquid. For sol-gel synthesis, the resulting solution is typically used directly in the next step.

Caption: Workflow for the sol-gel synthesis of titania from an acetate-modified precursor.

Characterization Methodology

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on an appropriate IR-transparent window (e.g., CaF₂). Ensure the sample is free of moisture, which can interfere with the spectrum.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the peaks corresponding to the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) C-O stretching vibrations, typically found between 1700 and 1300 cm⁻¹. Calculate the difference, Δν = νₐₛ - νₛ, to infer the acetate coordination mode as described in Table 1.

-

Sample Preparation: Dissolve a sufficient amount of the synthesized complex in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The complex must be soluble and stable in the chosen solvent.

-

Data Acquisition: Acquire a ¹³C{¹H} NMR spectrum. Typical parameters include a 90° pulse angle and a sufficient relaxation delay to ensure quantitative analysis if needed.

-

Analysis: Identify the resonances for the carboxylate carbon (δ ≈ 190-194 ppm) and the methyl carbon (δ ≈ 25-27 ppm). The presence of multiple signals in each region may indicate different, non-exchanging acetate environments in the complex.

Caption: Logical workflow for determining the structure of titanium-acetate complexes.

Conclusion

The chemical structure of titanium(IV) acetate is far more nuanced than its simple empirical formula suggests. It is best understood not as a discrete monomer but as a family of compounds, often existing as complex titanium-oxo-acetate clusters. The definitive characterization of these species is challenging and requires a multi-technique approach, combining spectroscopic methods like FTIR and NMR with computational modeling. For scientists and researchers, a thorough understanding of the versatile coordination chemistry and the tendency to form oxo-bridged structures is essential for controlling the synthesis and application of titanium-based materials, from catalysts to advanced ceramics and biocompatible coatings.

References

- 1. Titanium(IV) acetate - Wikipedia [en.wikipedia.org]

- 2. Lead-rich carboxylate-substituted titanium–lead oxo clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Titanium(4+) acetate | 13057-42-6 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Titanium(IV) Oxo-Complex with Acetylsalicylic Acid Ligand and Its Polymer Composites: Synthesis, Structure, Spectroscopic Characterization, and Photocatalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epublications.marquette.edu [epublications.marquette.edu]

- 8. FTIR study of adsorption and photoreactions of acetic acid on TiO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Sol-Gel Method: Experiments The Synthesis Of Tio2 Ticil | 123 Help Me [123helpme.com]

Unraveling the Thermal Degradation of Titanium(IV) Acetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition pathway of titanium(IV) acetate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data to propose a detailed mechanism for the thermal degradation of this important titanium precursor. While direct experimental data for titanium(IV) acetate is limited, this guide draws upon extensive research on analogous compounds, such as titanium(IV) alkoxides and other metal carboxylates, to provide a robust and scientifically grounded pathway.

Introduction

Titanium(IV) acetate, Ti(C₂H₃O₂)₄, is a metal-organic compound with increasing interest in materials science and catalysis. Its thermal decomposition is a critical process for the synthesis of titanium-based materials, including titanium dioxide (TiO₂), which has widespread applications in photocatalysis, sensors, and pharmaceuticals. Understanding the thermal decomposition pathway is paramount for controlling the properties of the final product. This guide details the expected thermal behavior, decomposition products, and the underlying chemical transformations.

Proposed Thermal Decomposition Pathway

The thermal decomposition of titanium(IV) acetate is proposed to occur in a multi-step process, initiated by the loss of acetate ligands and culminating in the formation of titanium dioxide. The pathway is influenced by factors such as the heating rate and the composition of the atmosphere (inert or oxidative).

Key Stages of Decomposition

The decomposition process can be broadly divided into the following stages:

-

Initial Ligand Dissociation: Upon heating, the titanium-oxygen bonds in the acetate ligands are expected to weaken, leading to the initial dissociation of the ligands from the titanium center.

-

Formation of Intermediates: The dissociated acetate groups can undergo further reactions, potentially forming acetic anhydride and other volatile organic compounds. Titanium-oxo-acetate intermediates are likely formed during this stage.

-

Decomposition of Organic Moieties: At higher temperatures, the organic components of the complex decompose, leading to the release of gaseous products such as ketones, aldehydes, carbon dioxide, and water.

-

Formation of Titanium Dioxide: The final stage involves the complete removal of organic residues and the crystallization of the remaining titanium-oxygen framework into titanium dioxide. The crystalline phase of the resulting TiO₂ (anatase, rutile, or brookite) is dependent on the final decomposition temperature.

The following diagram illustrates the proposed logical flow of the thermal decomposition of titanium(IV) acetate.

Quantitative Data Summary

Due to the scarcity of direct quantitative data for the thermal decomposition of pure titanium(IV) acetate, the following tables summarize typical data obtained from the thermal analysis of analogous titanium precursors, such as titanium(IV) isopropoxide (TTIP) and other metal acetates. This data provides a reasonable approximation of the expected thermal behavior.

Table 1: Thermal Decomposition Stages of Analogous Titanium Precursors

| Temperature Range (°C) | Precursor System | Mass Loss (%) | Associated Process |

| 100 - 250 | Titanium(IV) isopropoxide | 10 - 30 | Desorption of solvent/moisture, initial ligand dissociation |

| 250 - 400 | Metal Acetates | 30 - 50 | Decomposition of acetate ligands, formation of metal oxides and carbonates |

| 400 - 600 | Titanium(IV) isopropoxide | 15 - 25 | Combustion of residual organic matter, crystallization of TiO₂ |

Table 2: Gaseous Products Identified from Thermal Decomposition of Analogous Precursors

| Gaseous Product | Precursor System | Detection Temperature (°C) | Analytical Technique |

| Acetic Acid | Metal Acetates | 200 - 350 | TGA-MS |

| Acetone | Titanium(IV) isopropoxide | 250 - 400 | TGA-FTIR |

| Carbon Dioxide | Metal Acetates, TTIP | 300 - 600 | TGA-MS, TGA-FTIR |

| Water | Metal Acetates, TTIP | 100 - 600 | TGA-MS, TGA-FTIR |

Experimental Protocols

The investigation of the thermal decomposition pathway of titanium(IV) acetate and its analogs typically involves a combination of thermoanalytical techniques. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To quantify the mass loss of the sample as a function of temperature and to identify the evolved gaseous products.

Methodology:

-

A sample of titanium(IV) acetate (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

The crucible is placed on a high-precision microbalance within the TGA instrument.

-

The sample is heated from room temperature to a final temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min).

-

An inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air) is purged through the furnace at a constant flow rate (e.g., 50 mL/min) to remove the gaseous decomposition products.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The evolved gases are transferred to a mass spectrometer via a heated capillary interface for real-time analysis of their mass-to-charge ratio, allowing for their identification.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Methodology:

-

A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded.

-

Endothermic and exothermic events, such as melting, crystallization, and decomposition, are identified as peaks in the DSC curve.

The following diagram illustrates a typical experimental workflow for the thermal analysis of a precursor like titanium(IV) acetate.

Conclusion

The thermal decomposition of titanium(IV) acetate is a complex process involving multiple stages of ligand dissociation, intermediate formation, and ultimately, the formation of titanium dioxide. While direct experimental data remains a subject for further investigation, analysis of analogous titanium precursors and metal carboxylates provides a strong foundation for understanding its thermal behavior. The experimental protocols and data presented in this guide offer a framework for researchers to further explore and control the thermal degradation of titanium(IV) acetate for the synthesis of advanced titanium-based materials. Future work should focus on in-depth in-situ characterization of the solid-state intermediates to provide a more complete picture of the decomposition mechanism.

Navigating the Solubility and Application of Titanium(IV) Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of titanium(IV) acetate and its prominent application in the sol-gel synthesis of titanium dioxide (TiO₂) thin films. While quantitative solubility data for titanium(IV) acetate in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes qualitative solubility information and presents a detailed experimental protocol for a key synthetic application. Furthermore, it outlines the necessary procedures for the safe handling of air-sensitive titanium compounds and the characterization of the resulting materials.

Understanding the Solubility of Titanium(IV) Acetate

Titanium(IV) acetate, also known as titanium tetraacetate, is a white solid.[1] Its solubility is influenced by the nature of the acetate ligand, which imparts a degree of ionic character to the molecule.[2] This contrasts with titanium alkoxides, which are generally more soluble in non-polar organic solvents.[2]

Qualitative Solubility of Titanium(IV) Acetate:

| Solvent Category | Solvent Example | Solubility | Reference |

| Chlorinated Hydrocarbons | Chloroform | Soluble | [1] |

| Polar Organic Solvents | Acetone, Ethanol | Likely soluble (based on analogy with Tin(IV) Acetate) | [3] |

| Non-polar Solvents | Toluene, Pentane | Expected to be less soluble than titanium alkoxides | [4] |

It is important to note that titanium(IV) acetate is sensitive to moisture and will hydrolyze in the presence of water. This reactivity is central to its application in sol-gel processes.

Core Application: Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Thin Films

A primary application of titanium(IV) chemistry in organic solvents is the synthesis of titanium dioxide (TiO₂) thin films via the sol-gel method. This process utilizes titanium precursors, such as titanium alkoxides, which are often modified with acetic acid. The reaction between the titanium alkoxide and acetic acid in situ generates titanium-oxoalkoxy-acetate complexes.[5] These species then undergo controlled hydrolysis and condensation reactions to form a "sol" (a colloidal suspension of solid particles in a liquid), which is subsequently deposited as a thin film and converted to TiO₂ through heat treatment.

The acetic acid plays a crucial role in this process by acting as a chelating agent. It reacts with the titanium alkoxide to slow down the rate of hydrolysis and condensation, allowing for better control over the particle size and morphology of the final TiO₂ material.[6]

Logical Workflow for Sol-Gel Synthesis

The following diagram illustrates the key stages involved in the sol-gel synthesis of TiO₂ thin films using a titanium precursor and acetic acid.

Caption: General workflow for TiO₂ thin film synthesis.

Detailed Experimental Protocol: Sol-Gel Synthesis of TiO₂ Thin Films

This protocol is a representative example for the preparation of TiO₂ thin films on a glass substrate using a titanium alkoxide precursor and acetic acid as a modifier.

Materials:

-

Titanium(IV) isopropoxide (TTIP)

-

Anhydrous Ethanol

-

Glacial Acetic Acid

-

Deionized Water

-

Glass Substrates

Equipment:

-

Magnetic stirrer and hotplate

-

Beakers and graduated cylinders

-

Syringes

-

Spin coater

-

Furnace

-

Ultrasonic bath

Procedure:

-

Substrate Cleaning: Thoroughly clean the glass substrates by sequential ultrasonication in acetone, ethanol, and deionized water for 15 minutes each. Dry the substrates under a stream of nitrogen.

-

Precursor Solution Preparation:

-

In a dry beaker under an inert atmosphere (e.g., nitrogen or argon), mix anhydrous ethanol and acetic acid.

-

Slowly add titanium(IV) isopropoxide to the ethanol/acetic acid mixture while stirring continuously. The molar ratio of TTIP:ethanol:acetic acid can be optimized for desired film properties. A common starting point is a 1:25:1 ratio.

-

Stir the solution for 30 minutes to ensure complete mixing and reaction.

-

-

Hydrolysis Solution Preparation: In a separate beaker, prepare a solution of deionized water and anhydrous ethanol.

-

Sol Formation: Slowly add the water/ethanol solution dropwise to the precursor solution under vigorous stirring. A white precipitate may form initially, which should redissolve to form a clear or slightly opalescent sol.

-

Aging: Allow the sol to age for a period of 24 hours at room temperature. This step is crucial for the completion of the hydrolysis and initial condensation reactions.

-

Film Deposition:

-

Place a cleaned glass substrate on the spin coater.

-

Dispense a small amount of the aged sol onto the center of the substrate.

-

Spin the substrate at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to obtain a uniform thin film.

-

-

Drying: Dry the coated substrate in an oven at 100°C for 10 minutes to evaporate the solvent.

-

Multi-layer Deposition (Optional): Repeat steps 6 and 7 to achieve a desired film thickness.

-

Annealing: Place the dried films in a furnace and anneal at a temperature between 400°C and 500°C for 1-2 hours to induce crystallization of the TiO₂ and remove organic residues. The heating and cooling rates should be controlled to prevent cracking of the film.

-

Characterization: The resulting TiO₂ thin films can be characterized using various techniques as outlined in section 4.

Sol-Gel Reaction Pathway

The underlying chemical reactions in the sol-gel process involving a titanium alkoxide and acetic acid are complex. The following diagram provides a simplified representation of the key reaction steps.

Caption: Simplified reaction pathway in sol-gel process.

Safe Handling of Air-Sensitive Titanium Compounds

Titanium alkoxides and related organometallic precursors are often air- and moisture-sensitive.[7] Proper handling techniques are essential to ensure safety and the success of the experiment.

Key Safety and Handling Procedures:

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of dry nitrogen or argon using a Schlenk line or a glovebox.[8]

-

Dry Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.

-

Syringe and Cannula Techniques: Use dry syringes and cannulas for transferring air-sensitive liquids.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

-

Quenching: Any unreacted reagents should be carefully quenched by slow addition to a suitable solvent (e.g., isopropanol) before disposal.

Characterization of TiO₂ Thin Films

Once the TiO₂ thin films are prepared, their properties can be evaluated using a variety of analytical techniques to confirm the success of the synthesis and to understand their physical and chemical characteristics.

Common Characterization Techniques:

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystalline phase (anatase, rutile, brookite), crystallite size, and lattice parameters.[10] |

| Scanning Electron Microscopy (SEM) | Surface morphology, film thickness (from cross-section), and grain size.[10] |

| Atomic Force Microscopy (AFM) | Surface topography and roughness.[10] |

| UV-Visible Spectroscopy | Optical transmittance, absorbance, and band gap energy.[10] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of residual organic groups and the formation of Ti-O-Ti bonds. |

| Raman Spectroscopy | Crystalline phase identification and quality. |

This guide provides a foundational understanding of the solubility and a primary application of titanium(IV) acetate in the form of its in situ generation for sol-gel synthesis. For researchers and professionals in drug development, the principles of controlled hydrolysis and particle formation through the sol-gel process can be relevant for the encapsulation and delivery of therapeutic agents. Further investigation into specific solvent systems and quantitative solubility analysis would be a valuable contribution to the field.

References

- 1. Titanium(IV) acetate - Wikipedia [en.wikipedia.org]

- 2. Titanium(4+) acetate | 13057-42-6 | Benchchem [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Sol-gel synthesis of 2-dimensional TiO2: self-assembly of Ti-oxoalkoxy-acetate complexes by carboxylate ligand directed condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 9. physicsgirl.in [physicsgirl.in]

- 10. ijsr.net [ijsr.net]

An In-depth Technical Guide to the Core Chemical Properties of Titanium Tetraacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium tetraacetate, with the chemical formula Ti(C₂H₃O₂)₄, is an organometallic coordination complex that serves as a versatile precursor and catalyst in various chemical and material science applications. Its utility is particularly noted in the synthesis of titanium-based materials through sol-gel processes and in specialized catalytic reactions. For drug development professionals, understanding the fundamental chemistry of titanium compounds is crucial, as titanium-based agents are being explored for their therapeutic potential, including anticancer activities. This guide provides a comprehensive overview of the core chemical properties of titanium tetraacetate, including its physical characteristics, reactivity, and spectroscopic profile. It also details experimental methodologies for its synthesis and discusses its role in relevant chemical and biological pathways. Due to the limited availability of specific experimental data for pure, isolated titanium tetraacetate in the literature, some information presented herein is based on closely related titanium compounds and general chemical principles.

Core Chemical and Physical Properties

Titanium tetraacetate is a white, chloroform-soluble solid.[1] As a titanium(IV) complex, it is diamagnetic and sensitive to moisture. The central titanium atom is coordinated to four acetate ligands. While the exact solid-state structure has not been elucidated by X-ray crystallography, the acetate ligands can coordinate to the titanium center in monodentate, bidentate chelating, or bridging fashions.[2]

Table 1: Physical and Chemical Properties of Titanium Tetraacetate

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₂O₈Ti | [3] |

| Molar Mass | 284.04 g/mol | [3] |

| Appearance | White to colorless solid/powder | [1][2] |

| Melting Point | 117 °C (243 °F; 390 K) | [4] |

| Boiling Point | Decomposes | [5] |

| Solubility | Soluble in chloroform and other organic solvents.[1][6] Insoluble in water (reacts).[5] | Quantitative data not readily available. |

| CAS Number | 13057-42-6 | [3] |

Spectroscopic and Thermal Properties

Detailed spectroscopic and thermal analysis data for pure, isolated titanium tetraacetate are not widely reported in the scientific literature. The following tables provide expected spectral characteristics based on the analysis of related titanium-carboxylate complexes and general principles of spectroscopy and thermal analysis.

Table 2: Expected Spectroscopic Data for Titanium Tetraacetate

| Technique | Expected Peaks/Signals and Interpretation |

| ¹H NMR | A sharp singlet is expected for the methyl protons of the acetate ligands. The chemical shift would likely be in the range of 1.9-2.2 ppm in CDCl₃, based on typical values for acetate groups in similar chemical environments. |

| ¹³C NMR | Two main signals are anticipated for the acetate ligands: one for the methyl carbon (around 20-25 ppm) and one for the carboxyl carbon (in the range of 170-180 ppm). The exact shifts would be influenced by the coordination mode to the titanium center. |

| FTIR | Characteristic strong absorption bands for the carboxylate group are expected. The asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations are particularly informative. The separation between these two bands (Δν) can help infer the coordination mode of the acetate ligand (monodentate, bidentate, or bridging). Expected regions are approximately 1550-1650 cm⁻¹ for νₐ(COO⁻) and 1400-1450 cm⁻¹ for νₛ(COO⁻). A Ti-O stretching vibration would be expected in the lower frequency region (below 800 cm⁻¹). |

| Raman | Raman spectroscopy would also show characteristic bands for the acetate ligands, particularly the symmetric carboxylate stretch, which is often strong. Ti-O vibrational modes would also be present in the low-frequency region. |

Table 3: Thermal Analysis Data for Titanium Tetraacetate

| Technique | Observation |

| TGA | Thermogravimetric analysis would show a mass loss corresponding to the decomposition of the compound. The decomposition is expected to begin at temperatures above its melting point and would likely proceed in multiple steps, involving the loss of acetate groups and the eventual formation of titanium dioxide at higher temperatures. |

| DSC | Differential scanning calorimetry would show an endothermic peak corresponding to the melting point at 117 °C. At higher temperatures, exothermic peaks corresponding to the decomposition of the organic ligands would be observed. |

Experimental Protocols

Detailed, step-by-step protocols for the synthesis of pure titanium tetraacetate are not commonly found in the literature, likely due to its high reactivity and moisture sensitivity. However, general synthetic strategies have been described.

General Synthesis from Titanium Alkoxides

A common route to titanium carboxylates involves the reaction of a titanium alkoxide, such as titanium(IV) isopropoxide, with an excess of an acetylating agent like acetic acid or acetic anhydride.[2][4]

Methodology:

-

A solution of titanium(IV) isopropoxide in a dry, inert organic solvent (e.g., toluene or hexane) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

A stoichiometric excess of acetic anhydride or glacial acetic acid is added dropwise to the titanium alkoxide solution with vigorous stirring. The reaction is often exothermic and may require cooling to control the temperature.

-

The reaction mixture is then heated to reflux for several hours to drive the reaction to completion and remove the resulting alcohol (e.g., isopropanol) and any excess acetic acid by distillation.

-

Upon cooling, the titanium tetraacetate may precipitate from the solution. The solid product can be collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

General Synthesis from Titanium Tetrachloride

Another approach involves the reaction of titanium tetrachloride with an acetate salt or acetic acid.

Methodology:

-

Titanium tetrachloride is dissolved in a dry, non-polar, inert solvent (e.g., hexane) under a nitrogen or argon atmosphere.

-

A suspension of a dried acetate salt, such as sodium acetate, in the same solvent is prepared.

-

The titanium tetrachloride solution is added slowly to the acetate salt suspension with vigorous stirring. The reaction is typically performed at room temperature or with gentle heating.

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The resulting sodium chloride precipitate is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude titanium tetraacetate product, which may be further purified by recrystallization from a suitable solvent like chloroform-hexane.

Chemical Reactivity and Mechanisms

Hydrolysis and the Sol-Gel Process

Titanium tetraacetate is highly susceptible to hydrolysis. This reactivity is harnessed in the sol-gel process to produce titanium dioxide (TiO₂) nanomaterials. The acetate ligands help to moderate the reactivity of the titanium precursor compared to more reactive alkoxides.[2]

The process can be summarized in the following steps:

-

Hydrolysis: The titanium-acetate bonds are cleaved by water to form titanium-hydroxy species and acetic acid.

-

Condensation: The titanium-hydroxy groups react with each other or with remaining acetate groups to form Ti-O-Ti bridges, releasing water or acetic acid. This process leads to the formation of a three-dimensional oxide network, resulting in a gel.

-

Aging and Drying: The gel is aged and then dried to remove the solvent and byproducts, yielding a solid material that can be calcined to form crystalline TiO₂.

Relevance in Drug Development and Biological Signaling Pathways

While titanium tetraacetate itself is not a therapeutic agent, titanium-based compounds are of significant interest in drug development, particularly as anticancer agents. These compounds can influence various cellular processes, including apoptosis and key signaling pathways. The release of titanium ions or the interaction of titanium complexes with cellular components can trigger these effects.

Induction of Apoptosis

Titanium compounds, particularly in nanoparticle form, have been shown to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated by the generation of reactive oxygen species (ROS), leading to the activation of caspase cascades. Both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways can be involved.[7][8][9]

Modulation of PI3K/Akt and Hippo/YAP Signaling Pathways

Titanium ions and materials have been shown to modulate critical intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.

-

PI3K/Akt Pathway: This pathway is central to cell survival and growth. Studies have indicated that titanium surfaces and released ions can activate the PI3K/Akt pathway, which can promote processes like angiogenesis (the formation of new blood vessels), a crucial aspect of tissue integration for implants.[10][11][12] However, inhibition of this pathway by some titanium compounds has also been linked to anticancer effects.[1][13]

-

Hippo/YAP Pathway: This pathway is a key regulator of organ size and tissue regeneration. Titanium ions have been found to influence the Hippo/YAP pathway, for instance, by promoting the nuclear translocation of the transcriptional co-activator YAP (Yes-associated protein). This can have downstream effects on osteoblast differentiation and macrophage-mediated inflammatory responses.[12][14][15]

References

- 1. rsc.org [rsc.org]

- 2. Titanium(4+) acetate | 13057-42-6 | Benchchem [benchchem.com]

- 3. This compound | C8H12O8Ti | CID 9965611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]

- 5. americanelements.com [americanelements.com]

- 6. etamu.edu [etamu.edu]

- 7. Titanium dioxide (TiO2) nanoparticles induce JB6 cell apoptosis through activation of the caspase-8/Bid and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmjournal.ir [pmjournal.ir]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000374) [hmdb.ca]

- 10. The Role of PI3K/AKT/HIF-1α Pathway in the Effect of Nano-TiO2 on Lactate Production in TM4 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K/AKT signaling drives titanium-induced angiogenic stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Involvement of PI3K/Akt signaling pathway in promoting osteogenesis on titanium implant surfaces modified with novel non-thermal atmospheric plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Titanium(IV) acetate - Wikipedia [en.wikipedia.org]

- 14. Effect of titanium ions on the Hippo/YAP signaling pathway in regulating biological behaviors of MC3T3-E1 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unveiling the Titans: An In-depth Technical Guide to the Discovery and History of Titanium Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium, named after the mythological Titans for its immense strength, has a rich history of discovery and application. While the element itself was identified in the late 18th century, the journey to understanding and utilizing its diverse chemical forms has been a gradual process of scientific inquiry. This technical guide delves into the core of this history, focusing specifically on the discovery and development of titanium carboxylates, a class of compounds with significant and evolving applications in materials science, catalysis, and medicine.

The Dawn of Titanium: A Prelude to its Carboxylate Chemistry

The story of titanium begins in 1791 when the amateur geologist and clergyman William Gregor, while studying sand from the Manaccan valley in Cornwall, England, identified a new metallic element.[1][2][3][4][5][6] He named the new metallic oxide "menachanite."[6] Independently, in 1795, the German chemist Martin Heinrich Klaproth discovered the same element in rutile ore and bestowed upon it the enduring name "titanium," a nod to the powerful Titans of Greek mythology.[2][3][6] However, isolating the pure metal proved to be a formidable challenge, and it wasn't until 1910 that Matthew A. Hunter produced titanium with 99.9% purity.[7][8]

Early Encounters with Titanium Carboxylates: A Glimpse into the "Archaic Literature"

While the isolation of metallic titanium was a significant milestone, the exploration of its compounds began much earlier. The first forays into the synthesis of titanium carboxylates are shrouded in the "archaic literature" of the 19th and early 20th centuries, often predating modern analytical techniques that would definitively characterize their structures.[9]

One of the earliest and most notable applications of a titanium carboxylate was the use of titanium oxalate as a mordant in the textile dyeing industry.[10] Historical records indicate its investigation by dye chemists in the 19th and early 20th centuries as a tool to produce crisp and luminous shades, particularly with natural dyes.[10] This early industrial application suggests that practical, albeit perhaps not fully understood, methods for synthesizing titanium oxalate existed during this period.

A significant step towards a more defined understanding of titanium carboxylates came with the work of S.F.W. Crundall, who in 1931 , was granted a patent for a "process for preparing basic titanic oxalate."[11] This patent provides a concrete historical marker and a documented synthetic procedure from that era.

The existence of titanium(IV) acetate is also mentioned in early chemical literature, though often without the detailed crystallographic evidence that is standard today.[9] These early preparations typically involved the reaction of titanium alkoxides with acetic acid.[9][12]

Key Milestones in the Synthesis and Understanding of Titanium Carboxylates

The 20th century witnessed a more systematic and scientific approach to the synthesis and characterization of titanium carboxylates. The development of modern analytical techniques, such as X-ray crystallography and various spectroscopic methods, allowed for a deeper understanding of their structures and properties.

Several key synthetic pathways have emerged over time:

-

From Titanium Alkoxides: The reaction of titanium alkoxides with carboxylic acids remains a fundamental and widely used method for preparing a variety of titanium carboxylates.[9][12] This reaction is versatile and allows for the tuning of the resulting compound's properties by varying the carboxylic acid used.

-

From Titanium Halides: The reaction of titanium halides, such as titanium tetrachloride, with carboxylic acids or their salts provides another important route to titanium carboxylates.

-

Carbon Dioxide Insertion: More contemporary research has explored the synthesis of titanium carboxylates through the insertion of carbon dioxide (CO2) into titanium-carbon, titanium-hydrogen, or titanium-oxygen bonds. This method is of particular interest for its potential in CO2 capture and utilization.

Experimental Protocols from the Historical Record

While detailed experimental protocols from the 19th century are scarce and often lack the precision of modern methods, the 1931 patent for basic titanic oxalate provides a valuable insight into the procedures of that time.

Synthesis of Basic Titanic Oxalate (Based on the 1931 Patent by S.F.W. Crundall)[11]

Objective: To precipitate tetravalent titanium from mineral acid solutions in the form of a basic oxalate.

Materials:

-

Titanium solution in a mineral acid (e.g., sulfuric acid)

-

Oxalic acid or a soluble oxalate salt

Procedure:

-

A solution of titanium in a mineral acid is prepared.

-

The precipitation of basic titanium oxalate is achieved through the combined effects of partial neutralization, dilution, and the presence of the oxalate radical. The order of these steps can be varied.

-

For example, oxalic acid or an oxalate can be added to the titanium solution, followed by dilution and then partial neutralization.

-

The precipitation can be carried out over a wide range of temperatures. Precipitation at lower temperatures (e.g., below 50°C) yields a product that is more readily soluble in dilute acids. Precipitation at higher temperatures (e.g., near boiling) results in a less soluble product.

-

The resulting precipitate of basic titanic oxalate is then filtered and washed.

Note: The ratio of the oxalic acid radical to titanium in the final product can vary depending on the concentrations of the reactants and the reaction conditions.

Data Presentation

Table 1: Historical Timeline of Key Discoveries

| Year | Discovery/Milestone | Key Scientist(s) |

| 1791 | Discovery of a new metallic element in menachanite | William Gregor[1][2][3][4][5][6] |

| 1795 | Independent discovery and naming of "titanium" | Martin Heinrich Klaproth[2][3][6] |

| 19th/Early 20th Century | Use of titanium oxalate as a mordant in dyeing | (Undetermined)[10] |

| 1910 | Isolation of pure (99.9%) titanium metal | Matthew A. Hunter[7][8] |

| 1931 | Patent for the preparation of "basic titanic oxalate" | S.F.W. Crundall[11] |

Visualizing Key Concepts

General Synthesis Pathway of Titanium Carboxylates from Titanium Alkoxides

Caption: Reaction of a titanium alkoxide with a carboxylic acid to yield a titanium carboxylate and an alcohol.

Logical Flow of Early Titanium Discovery and Carboxylate Application

Caption: From the discovery of the element to the early synthesis and application of its carboxylate derivatives.

Conclusion

The history of titanium carboxylates is a testament to the continuous evolution of chemical synthesis and material science. From their early, practical applications in the dyeing industry to their more defined synthesis in the early 20th century, these compounds have paved the way for modern advancements. The foundational work of early chemists, though often lacking the precision of contemporary methods, laid the groundwork for the sophisticated synthesis and application of titanium carboxylates in today's research and development landscape. This historical perspective is crucial for understanding the trajectory of titanium chemistry and for inspiring future innovations in the field.

References

- 1. refractorymetal.org [refractorymetal.org]

- 2. construction-physics.com [construction-physics.com]

- 3. briandcolwell.com [briandcolwell.com]

- 4. Titanium vs. Steel and Aluminum | Titanium Processing Center [titaniumprocessingcenter.com]

- 5. WebElements Periodic Table » Titanium » historical information [winter.group.shef.ac.uk]

- 6. doublestonesteel.com [doublestonesteel.com]

- 7. atp-europe.com [atp-europe.com]

- 8. Titanium - Wikipedia [en.wikipedia.org]

- 9. Titanium(IV) acetate - Wikipedia [en.wikipedia.org]

- 10. naturaldyestore.com [naturaldyestore.com]

- 11. US2027812A - A process for preparing basic titanic oxalate - Google Patents [patents.google.com]

- 12. Titanium(4+) acetate | 13057-42-6 | Benchchem [benchchem.com]

The Coordination Chemistry of Titanium(IV) with Acetate Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the coordination chemistry of titanium(IV) with acetate ligands. It covers the synthesis, structural characteristics, physicochemical properties, and key reaction pathways of these complexes. The content is tailored for professionals in research and drug development, offering detailed experimental protocols, quantitative data, and visualizations to facilitate a comprehensive understanding of this important class of compounds.

Introduction

Titanium(IV) coordination complexes have garnered significant interest due to the metal's biocompatibility and low toxicity.[1] While early titanium-based anticancer drug candidates like titanocene dichloride and budotitane showed promise, they were hampered by poor aqueous stability and rapid hydrolysis.[1][2] This has led to the exploration of strongly chelating ligands to enhance stability and modulate reactivity.

Among these, the acetate ligand (CH₃COO⁻) plays a crucial role, not only in the context of discrete molecular complexes but also as a critical modifying agent in the synthesis of titanium-based materials via sol-gel processes.[3][4] The interaction of acetate with the Ti(IV) center is complex, involving various coordination modes that influence the precursor's stability, reactivity, and the structure of the resulting materials.[3] This guide elucidates the fundamental principles governing these interactions.

Synthesis and Experimental Protocols

The synthesis of titanium(IV) acetate complexes typically involves the reaction of a titanium precursor with acetic acid or an acetate salt. The most common precursors are titanium(IV) alkoxides and organometallic titanium compounds.

Synthesis from Titanium Alkoxides

A versatile and widely used method involves the reaction of titanium(IV) alkoxides, such as titanium(IV) isopropoxide [Ti(OⁱPr)₄], with acetic acid.[5] This reaction leads to the substitution of alkoxide groups with acetate ligands and is a cornerstone for preparing titanium-oxo-carboxylate clusters and modifying precursors for sol-gel synthesis.[3] The reaction can be controlled to yield various products depending on the stoichiometry and reaction conditions.

Experimental Protocol: Synthesis of an Acetate-Modified Titanium Isopropoxide Precursor [4]

This protocol describes the preparation of a modified precursor commonly used for the synthesis of anatase TiO₂ nanoparticles.

-

Objective: To synthesize a stable titanium precursor by modifying titanium(IV) isopropoxide with acetic acid in a 1:1 molar ratio.

-

Reagents:

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

Glacial Acetic Acid (CH₃COOH)

-

-

Procedure:

-

In a controlled atmosphere (e.g., under dry nitrogen or argon), add a stoichiometric amount of glacial acetic acid dropwise to a solution of titanium(IV) isopropoxide while stirring vigorously. The reaction is exothermic and should be cooled if necessary.

-

The addition of acetic acid results in the formation of a stable complex, identified as Ti(OCOCH₃)(OⁱPr)₂, and isopropanol as a byproduct.[4]

-

Continue stirring the mixture for a specified period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.

-

The resulting solution containing the acetate-modified precursor is then ready for use in subsequent hydrolysis and condensation steps (e.g., sol-gel synthesis).

-

-

Characterization: The formation of the complex can be confirmed using Fourier-Transform Infrared (FTIR) and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The bidentate coordination of the acetate is indicated by characteristic asymmetric and symmetric carboxylate stretching vibrations in the FTIR spectrum.[4]

Synthesis from Organometallic Precursors

Titanium(IV) acetate, with the formula Ti(C₂H₃O₂)₄, can be prepared by reacting tetramethyltitanium with acetic acid.[5] This method provides a direct route to the tetra-substituted complex, though the product's structural characterization remains elusive.[3][5]

-

Reaction: Ti(CH₃)₄ + 4 CH₃COOH → Ti(OOCCH₃)₄ + 4 CH₄[3]

This reaction is typically performed under controlled temperature and pressure to manage the evolution of methane gas.[3]

Structure and Coordination Modes

A definitive single-crystal X-ray structure of simple titanium(IV) tetraacetate has not been reported in the literature.[3][5] The chemistry is dominated by the formation of oligomeric or polymeric oxo-complexes upon exposure to moisture.[3] However, extensive spectroscopic and computational studies have elucidated the ways in which the acetate ligand coordinates to the Ti(IV) center.

The carboxylate group of the acetate ligand can bind to the titanium ion in several modes, primarily:

-

Monodentate: One oxygen atom of the carboxylate group binds to the titanium center.

-

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single titanium center, forming a stable six-membered ring.[3] This is a common and stabilizing coordination mode.[3]

-

Bridging: The carboxylate group links two different titanium centers, facilitating the formation of polynuclear clusters.[3]

The specific binding mode is influenced by factors such as steric hindrance, electronic effects, and the presence of other ligands in the coordination sphere.[3]

Quantitative Physicochemical Data

Quantitative data for simple titanium(IV) acetate is limited due to its high reactivity towards hydrolysis and oligomerization. The available data often pertains to mixed-ligand complexes or oxo-clusters.

Table 1: Spectroscopic Data for Acetate Coordination

| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) | Assignment | Coordination Mode Implication | Reference |

| FT-IR | Asymmetric C-O Stretch (νₐₛ) | 1542 | Carboxylate C=O stretch | Bidentate Chelating | [4] |

| FT-IR | Symmetric C-O Stretch (νₛ) | 1440 | Carboxylate C-O stretch | Bidentate Chelating | [4] |

| FT-IR | Frequency Separation (Δν = νₐₛ - νₛ) | 102 | - | The small separation (Δν < 150 cm⁻¹) strongly suggests a bidentate chelating mode over a bridging mode. | [4][6] |

Table 2: Hydrolysis Constants for Aqueous Titanium(IV)

The stability of titanium(IV) complexes in aqueous solution is critically dependent on pH, as the metal ion is prone to hydrolysis. The following equilibrium constants describe the hydrolysis of Ti(IV) species at infinite dilution and 298 K.

| Equilibrium Reaction | log(K) | Reference |

| Ti(OH)₂²⁺ + H₂O ⇌ Ti(OH)₃⁺ + H⁺ | ≤ –2.3 | [7] |

| Ti(OH)₂²⁺ + 2 H₂O ⇌ Ti(OH)₄ + 2 H⁺ | –4.8 | [7] |

| TiO²⁺ + H₂O ⇌ TiOOH⁺ + H⁺ | –2.48 ± 0.10 | [7] |

| TiO²⁺ + 2 H₂O ⇌ TiO(OH)₂ + 2 H⁺ | –5.49 ± 0.14 | [7] |

Key Reaction Pathways: The Sol-Gel Process

One of the most significant applications of titanium(IV)-acetate chemistry is in the sol-gel synthesis of titanium dioxide (TiO₂). Acetic acid is used as a chemical modifier to control the highly reactive titanium alkoxide precursors.

The acetate ligand acts as a chelating agent, forming a more stable complex with the titanium center compared to the alkoxide.[4] This new complex exhibits reduced rates of hydrolysis and condensation, the two fundamental reactions in the sol-gel process.[3] By controlling these rates, it is possible to manage the degree of oligomerization and influence the phase, size, and morphology of the resulting TiO₂ particles, often leading to the preferential crystallization of the anatase phase.[4][6]

Applications in Research and Drug Development

The coordination chemistry of Ti(IV) with acetate ligands is relevant to several fields:

-

Materials Science: As detailed above, it is fundamental to the controlled synthesis of high-purity, nanocrystalline TiO₂ (anatase), which has applications in photocatalysis, sensors, and photovoltaics.[4] The use of acetate-modified precursors is also employed in producing ferroelectric thin films.[5]

-

Dyeing Industry: Historically, "titanium(IV) acetate" has been used as a substitute for antimony potassium tartrate (emetic tartar) in the production of red and brown dyes.[5]

-

Drug Development: While simple titanium acetate complexes are too hydrolytically unstable for direct therapeutic use, the principles of their coordination are vital.[1] The stabilizing effect of the bidentate chelate mode is a key concept being explored with other carboxylate-containing ligands, such as citrate, to create water-soluble, hydrolytically stable Ti(IV) complexes with potential anticancer activity.[1] Understanding how ligands like acetate modulate Ti(IV) reactivity provides a foundation for designing more robust and effective titanium-based therapeutic agents.[2]

Conclusion

The coordination chemistry of titanium(IV) with acetate ligands is characterized by a diversity of binding modes and a profound influence on the reactivity of the metal center. While the isolation of simple, monomeric Ti(OAc)₄ remains a challenge, the role of acetate as a chelating and bridging ligand is well-established, particularly in the formation of oxo-clusters and as a controlling agent in materials synthesis. The ability of acetate to stabilize the Ti(IV) ion against rapid, uncontrolled hydrolysis is the cornerstone of its utility in the sol-gel process. For drug development professionals, the lessons learned from Ti(IV)-acetate interactions—especially the stabilizing effect of chelation—provide crucial insights for the rational design of future generations of titanium-based therapeutics with improved stability and efficacy.

References

- 1. Titanium (IV) Citrate Compounds as Cytotoxic Agents - ICS83 [program.eventact.com]

- 2. Coordination Complexes of Titanium(IV) for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Titanium(4+) acetate | 13057-42-6 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Titanium(IV) acetate - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. cost-nectar.eu [cost-nectar.eu]

In-Depth Technical Guide to Titanium(IV) Acetate (CAS 13057-42-6)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

Titanium(IV) acetate, with the CAS number 13057-42-6, is an organometallic compound also known as titanium tetraacetate.[1] It is a key precursor in the synthesis of various titanium-based materials and serves as a catalyst in organic reactions.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 13057-42-6 |

| Molecular Formula | C₈H₁₂O₈Ti[2] |

| Molecular Weight | 284.04 g/mol [2] |

| IUPAC Name | titanium(4+);tetraacetate[2] |

| Synonyms | Titanium tetraacetate, Acetic acid, titanium(4+) salt[3] |

| InChI | InChI=1S/4C2H4O2.Ti/c41-2(3)4;/h41H3,(H,3,4);/q;;;;+4/p-4[2] |

| InChIKey | GPMKKHIGAJLBMZ-UHFFFAOYSA-J[2] |

| SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ti+4][2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White solid, also described as a colorless to pale yellow liquid.[1] |

| Solubility | Soluble in chloroform.[1] |

| Boiling Point | 117.1 °C at 760 mmHg |

| Flash Point | 40 °C |

| Vapor Pressure | 13.9 mmHg at 25°C |

Spectroscopic Data

Table 3: Expected Spectroscopic Data

| Technique | Expected Peaks and Assignments |

| FT-IR (cm⁻¹) | Broad bands corresponding to O-H stretching (if hydrated), C-H stretching of methyl groups (~2900-3000 cm⁻¹), strong asymmetric and symmetric COO⁻ stretching vibrations, and Ti-O stretching vibrations in the lower wavenumber region. The separation between the asymmetric and symmetric COO⁻ stretches can provide information on the coordination mode of the acetate ligands (monodentate, bidentate, bridging).[4] |

| ¹H NMR (ppm) | A singlet corresponding to the methyl protons of the acetate ligands. The chemical shift would be influenced by the solvent and the coordination environment of the titanium center. |

| ¹³C NMR (ppm) | Resonances for the methyl carbon and the carboxylate carbon of the acetate ligands.[5][6][7] |

| XRD | As a precursor, its XRD pattern would be of interest to confirm purity before use in synthesis. However, crystallographic evidence for the simple Ti(C₂H₃O₂)₄ structure has not been widely presented.[1] |

Experimental Protocols

Titanium(IV) acetate is a versatile precursor for the synthesis of various nanomaterials, primarily through sol-gel and hydrothermal methods. It also finds application as a catalyst in organic synthesis.

Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Nanoparticles

This protocol describes a general procedure for the synthesis of TiO₂ nanoparticles using a titanium precursor, which can be adapted for Titanium(IV) acetate.

Methodology:

-

Precursor Solution Preparation: A solution of the titanium precursor (e.g., titanium tetraisopropoxide, which can be conceptually substituted with Titanium(IV) acetate dissolved in a suitable solvent) is prepared in an alcohol such as ethanol or isopropanol.[8][9]

-

Hydrolysis Catalyst Preparation: A separate aqueous solution containing a hydrolysis catalyst, typically an acid like nitric acid or a base, is prepared.[8]

-

Hydrolysis: The aqueous catalyst solution is added dropwise to the vigorously stirred titanium precursor solution. This initiates the hydrolysis of the titanium precursor to form titanium hydroxide species.[8][10]

-

Condensation and Gelation: Continuous stirring promotes the condensation of the titanium hydroxide species, leading to the formation of Ti-O-Ti bridges and the gradual formation of a sol, which then evolves into a viscous gel.[10]

-

Aging: The gel is aged for a period, typically 24 hours or more, in a dark, undisturbed environment to allow for the completion of the condensation reactions and strengthening of the gel network.[10]

-

Drying: The aged gel is dried in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent and residual water, resulting in a xerogel.[10]

-

Calcination: The dried powder is then calcined at a higher temperature (e.g., 450-600 °C) to induce crystallization into the desired TiO₂ phase (anatase or rutile) and remove any remaining organic residues.[8][10]

Experimental Workflow for Sol-Gel Synthesis of TiO₂ Nanoparticles

Caption: Workflow for the sol-gel synthesis of TiO₂ nanoparticles.

Hydrothermal Synthesis of Titanate Nanofibers

This method involves the reaction of a titanium precursor in a concentrated alkaline solution under elevated temperature and pressure.

Methodology:

-

Precursor Dispersion: A titanium precursor, such as commercial TiO₂ powder (for which Titanium(IV) acetate can be a starting material to first produce TiO₂), is dispersed in a concentrated aqueous solution of a strong base, typically sodium hydroxide (NaOH).[11]

-

Hydrothermal Treatment: The suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 130-180 °C) for a defined period (e.g., 24-72 hours).[11] During this process, the precursor reacts with the alkaline solution to form layered titanate nanosheets.[12]

-

Washing and Ion Exchange: After cooling, the product is thoroughly washed with deionized water and a dilute acid (e.g., HCl) to remove excess alkali and exchange the sodium ions with protons. This ion exchange process is believed to induce the rolling of the nanosheets into nanofibers or nanotubes.[12]

-

Drying: The final product is dried, typically in an oven at a moderate temperature (e.g., 80 °C).

Experimental Workflow for Hydrothermal Synthesis of Titanate Nanofibers

Caption: Workflow for the hydrothermal synthesis of titanate nanofibers.

Catalytic Activity in Esterification

Titanium(IV) complexes, including Titanium(IV) acetate, are effective Lewis acid catalysts for esterification reactions.[11][13][14] The titanium center coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.

Proposed Catalytic Cycle:

The catalytic cycle for esterification using a titanium(IV) catalyst is believed to involve the following key steps:

-

Ligand Exchange: The alcohol substrate coordinates to the titanium center, potentially displacing a labile ligand.

-

Carboxylic Acid Activation: The carboxylic acid then coordinates to the titanium center, typically through its carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The coordinated alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred, leading to the formation of a water molecule as a leaving group.

-

Ester Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, eliminating a water molecule and forming the ester product. The catalyst is regenerated and can enter a new catalytic cycle.

Catalytic Cycle for Titanium(IV) Acetate in Esterification

Caption: Proposed catalytic cycle for esterification using Titanium(IV) acetate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. FTIR study of adsorption and photoreactions of acetic acid on TiO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 8. atlantis-press.com [atlantis-press.com]

- 9. ijirset.com [ijirset.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Titanate Nanotubes Via A Hydrothermal Method and Their Photocatalytic Activities -Clean Technology | Korea Science [koreascience.kr]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for TiO2 Nanoparticle Synthesis using a Titanium(IV) Acetate Sol-Gel Method

For Researchers, Scientists, and Drug Development Professionals